(3R)-4-(benzyloxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Overview
Description
(3R)-4-(benzyloxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a fluorenylmethoxycarbonyl (Fmoc) group, and a butanoic acid backbone. Its intricate structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-(benzyloxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the butanoic acid backbone through a series of condensation and oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3R)-4-(benzyloxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The Fmoc group can be removed through reduction reactions, often using hydrogenation or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and Fmoc groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C).
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde, while reduction of the Fmoc group can yield the free amine .
Scientific Research Applications
(3R)-4-(benzyloxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate or as a part of drug delivery systems.
Industry: Utilized in the development of new materials, such as polymers or coatings
Mechanism of Action
The mechanism of action of (3R)-4-(benzyloxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid involves its interaction with specific molecular targets. The Fmoc group, for example, can interact with proteins or enzymes, potentially inhibiting their activity. The benzyloxy group can also participate in various biochemical interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
(3R)-4-(benzyloxy)-3-aminobutanoic acid: Lacks the Fmoc group, making it less complex but also less versatile in certain applications.
(3R)-4-(benzyloxy)-3-(methoxycarbonylamino)butanoic acid: Similar structure but with a methoxycarbonyl group instead of the Fmoc group, affecting its reactivity and applications
Uniqueness
The presence of both the benzyloxy and Fmoc groups in (3R)-4-(benzyloxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid makes it unique. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylmethoxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c28-25(29)14-19(16-31-15-18-8-2-1-3-9-18)27-26(30)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMNYBSSWUOTET-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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